Cas no 138226-12-7 (1H,3H-Thiazolo[3,4-a]benzimidazole,1-(2,6-difluorophenyl)-)

1H,3H-Thiazolo[3,4-a]benzimidazole,1-(2,6-difluorophenyl)- structure
138226-12-7 structure
Productnaam:1H,3H-Thiazolo[3,4-a]benzimidazole,1-(2,6-difluorophenyl)-
CAS-nummer:138226-12-7
MF:C15H10F2N2S
MW:288.315108776093
CID:143085
PubChem ID:122665

1H,3H-Thiazolo[3,4-a]benzimidazole,1-(2,6-difluorophenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H,3H-Thiazolo[3,4-a]benzimidazole,1-(2,6-difluorophenyl)-
    • 1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
    • 1-(2',6'-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole
    • 1-(2,6-difluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
    • 1-Dfptb
    • 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-
    • NSC 625487
    • NSC 676948
    • NSC 676949
    • NSC-625487
    • NSC676948
    • UNII-HN0DRZ71T8
    • TBZ-1
    • BDBM10245
    • 1-(2,6-difluorophenyl)-1,3-dihydrothiazolo[3,4-a]benzimidazole
    • 138226-12-7
    • NSC-676948
    • 1-(2,6-Difluorophenyl)-1H,3H-[1,3]thiazolo[3,4-a]benzimidazole
    • NSC676949
    • NCI60_007888
    • 3-(2,6-difluorophenyl)-4-thia-2,7-diazatricyclo[6.4.0.0;{2,6}]dodeca-1(12),6,8,10-tetraene
    • SCHEMBL3186756
    • (R,S)-1-(2,6-Difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
    • TBZ1
    • NSC-676949
    • Thiazolobenzimidazole
    • HN0DRZ71T8
    • NSC625487
    • CHEMBL53554
    • DTXSID30930028
    • 1-(2,6-DIFLUOROPHENYL)-1H,3H-THIAZOLO(3,4-A)BENZIMIDAZOLE
    • 1H,4-a]benzimidazole, 1-(2,6-difluorophenyl)-
    • Inchi: InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2
    • InChI-sleutel: AMLBAOPYPUXEQF-UHFFFAOYSA-N
    • LACHT: FC1=CC=CC(F)=C1C1SCC2=NC3=CC=CC=C3N12

Berekende eigenschappen

  • Exacte massa: 288.0534
  • Monoisotopische massa: 288.053
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 1
  • Complexiteit: 360
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 43.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.47
  • Kookpunt: 444.9°Cat760mmHg
  • Vlampunt: 222.9°C
  • Brekindex: 1.704
  • PSA: 17.82

Artikelen aanbevelen

Aanbevolen leveranciers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.